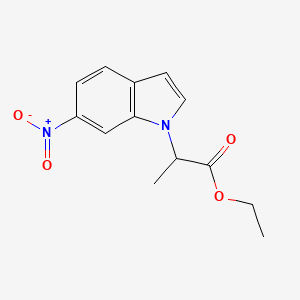

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

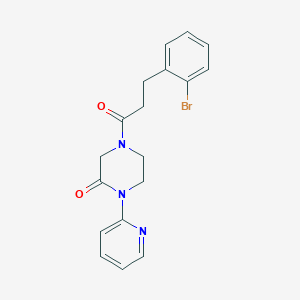

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a chemical compound with the linear formula C13H14N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notationCCOC(=O)C(C)N1C=CC2=CC=C(C=C12)N+=O . This compound has a molecular weight of 262.26 . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular formula is C13H14N2O4 and it has a molecular weight of 262.26 .Aplicaciones Científicas De Investigación

Catalytic Conversion Processes : Research indicates that Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate could potentially be involved in catalytic conversion processes. For example, Iwamoto (2015) discusses the catalytic conversion of ethanol to propene on various catalysts, including Ni ion-loaded silica MCM-41(Ni-M41), Sc-modified In2O3 (Sc/In2O3), and a solid solution of Y2O3-CeO2, which could be relevant to the reactions involving this compound (Iwamoto, 2015).

Preparation of Tryptamines and Carboline Alkaloids : Ballini et al. (2008) detailed a method for the preparation of Ethyl 2-(3-indolyl)-3-nitroalkanoates under heterogeneous conditions. This method is used for the synthesis of tryptamines and carboline alkaloids, suggesting potential applications in the synthesis of these compounds from this compound (Ballini et al., 2008).

Superoxide Dismutase Mimic : A study by Samuni et al. (1988) discusses the use of 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) as a superoxide dismutase mimic. This research might provide insights into the potential use of this compound in similar applications (Samuni et al., 1988).

Tandem Chemical Reactions : Guan et al. (2010) conducted a study on the P(p-FC(6)H(4))(3)-catalyzed tandem reaction involving ethyl 2,3-butadienoate and nitroalkenes. This research might offer a perspective on how this compound could be used in tandem chemical reactions (Guan et al., 2010).

Methane Production Inhibition in Ruminal Fermentation : The study by Martinez-Fernandez et al. (2014) on the effects of certain compounds on ruminal fermentation and methane emissions in sheep might provide insights into the potential use of this compound in similar applications, given its structural similarities (Martinez-Fernandez et al., 2014).

Mecanismo De Acción

Target of Action

Ethyl 2-(6-nitro-1H-indol-1-yl)propanoate is a unique chemical compound with a linear formula of C13H14N2O4 It’s worth noting that indole derivatives, which this compound is a part of, are known to be pharmacologically active . They are often involved in a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Indole derivatives are known to interact with various biological targets due to their basic properties, which result from the nitrogen atom in their pyrrole ring .

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been found to exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indole derivatives have been found to interact excellently with various receptors in molecular docking studies These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Propiedades

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(16)9(2)14-7-6-10-4-5-11(15(17)18)8-12(10)14/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUQAKFHGDTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)

![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)

![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)